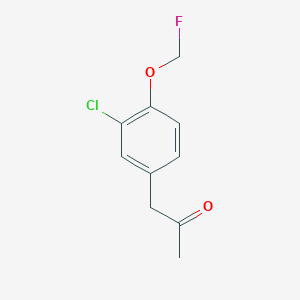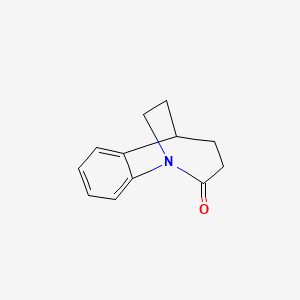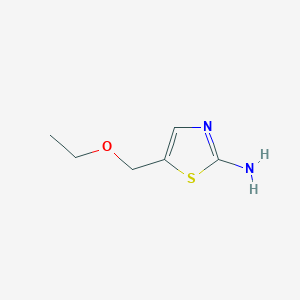
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethyl group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common approach is the bromination of 1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(2,6-difluorophenyl)ethanone: Similar structure but lacks the amino group, affecting its biological activity.
This comprehensive overview highlights the significance of 1-(2-Amino-6-(difluoromethyl)phenyl)-2-bromopropan-1-one in scientific research and its potential for future applications
Propiedades
Fórmula molecular |
C10H10BrF2NO |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
1-[2-amino-6-(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(11)9(15)8-6(10(12)13)3-2-4-7(8)14/h2-5,10H,14H2,1H3 |
Clave InChI |
RVOMOUKTGNMIRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1N)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


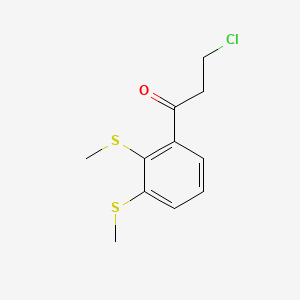



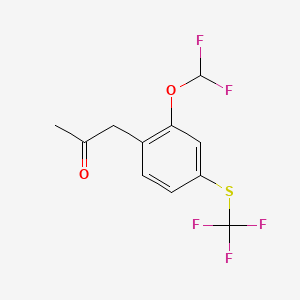
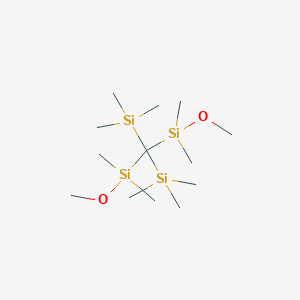

silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)
